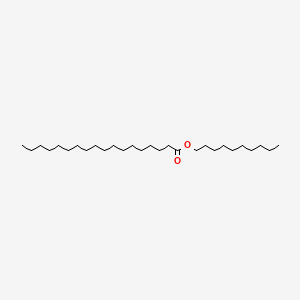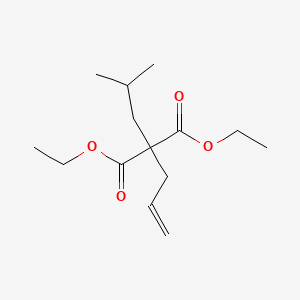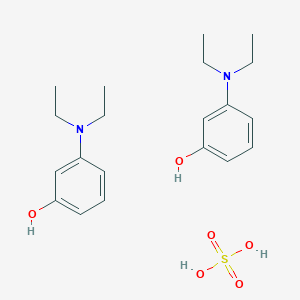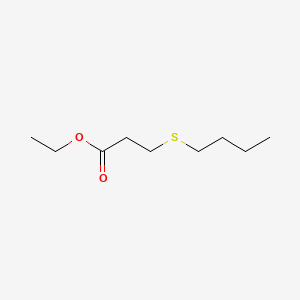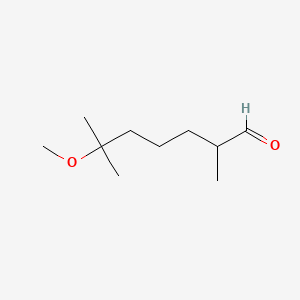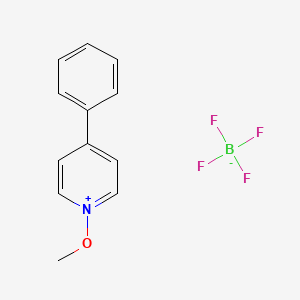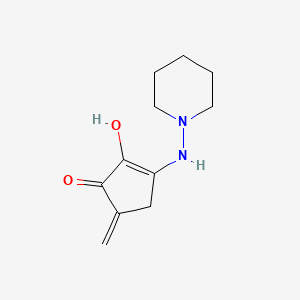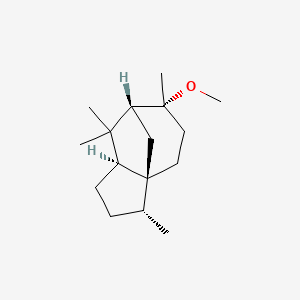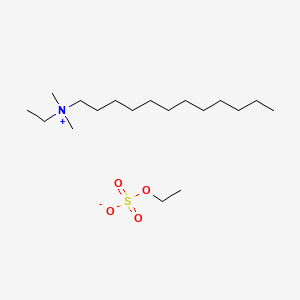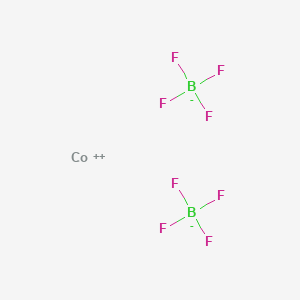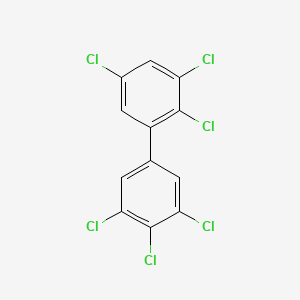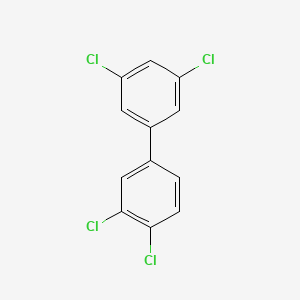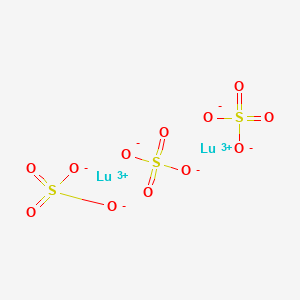
Lutetium sulfate
Übersicht
Beschreibung
Lutetium Sulfate, also known as Lutetium Sulphate, is used in making phosphors . Stable Lutetium can be used as catalysts in petroleum cracking in refineries and can also be used in alkylation, hydrogenation, and polymerization applications . It can also be used as an ideal host for X-ray phosphors .
Synthesis Analysis
Lutetium (III) sulfate is produced by fission or activation in a nuclear reactor . The raw material needed to produce Lu-177, which has historically been sole-sourced from Russia, is now being produced by SHINE .Chemical Reactions Analysis
Lutetium extraction reactions with D2EHPA and PC88A from HNO3 and H2SO4 solutions were chemically and thermodynamically analyzed . It was found that each Lu cation was complexed with six monomers of the organic extractant and released three protons .Physical And Chemical Properties Analysis
The soluble salts of Lutetium, such as nitrate, sulfate, and acetate form hydrates upon crystallization . The oxide, hydroxide, fluoride, carbonate, phosphate, and oxalate are insoluble in water . Lutetium metal is slightly unstable in air at standard conditions, but it burns readily at 150 °C to form lutetium oxide .Wissenschaftliche Forschungsanwendungen
Application in Phosphors Manufacturing
Scientific Field
Material Science
Summary of the Application
Lutetium sulfate is used in the production of phosphors . Phosphors are substances that exhibit the phenomenon of luminescence, which is a type of cold light emission by a substance after it has absorbed photons.
Methods of Application
The specific methods of using lutetium sulfate in phosphor manufacturing are proprietary and vary between manufacturers. However, it generally involves the incorporation of lutetium sulfate into a host material, which is then subjected to high temperatures to create the phosphor.
Results or Outcomes
The use of lutetium sulfate in phosphor manufacturing results in high-quality phosphors that can be used in a variety of applications, including lighting, displays, and sensors .
Application in Petroleum Refining
Scientific Field
Chemical Engineering
Summary of the Application
Lutetium sulfate can be used as a catalyst in petroleum cracking in refineries . It can also be used in alkylation, hydrogenation, and polymerization applications .
Methods of Application
In petroleum refining, lutetium sulfate is typically used as a catalyst to facilitate various chemical reactions. The specific procedures and parameters depend on the type of reaction and the design of the refinery.
Results or Outcomes
The use of lutetium sulfate as a catalyst in petroleum refining can improve the efficiency of the refining process and the quality of the final products .
Application in Ion Sorption
Scientific Field
Environmental Science
Summary of the Application
Research has investigated the potential of using lutetium sulfate in ion exchangers to enhance the sorption efficiency of lutetium ions from nitrate solution .
Methods of Application
The study used a combination of the ion exchangers Lewatit CNP LF (in H+ form) and AV-17-8 (in OH− form) as an interpolymer system, with varying mass ratios, to enhance the sorption efficiency of lutetium ions .
Results or Outcomes
The interpolymer system “Lewatit CNP LF@AV-17-8” (4:2), with a mass ratio of 4:2, exhibited a significantly enhanced sorption rate of Lu 3+ ions (42%) compared to the individual Lewatit CNP LF (6:0) (25%) and the individual AV-17-8 (0:6) (21%) over a 48 h period . This interpolymer system has demonstrated notable conformity to the Freundlich adsorption model, highlighting its performance as an effective sorbent for lutetium (III) ions .
Application in Specialty Glasses Manufacturing
Summary of the Application
Lutetium (III) oxide, a compound of lutetium, is sometimes used in the preparation of specialty glasses .
Methods of Application
The specific methods of using lutetium sulfate in glass manufacturing are proprietary and vary between manufacturers. However, it generally involves the incorporation of lutetium sulfate into a glass mixture, which is then melted to create the glass.
Results or Outcomes
The use of lutetium sulfate in glass manufacturing results in high-quality specialty glasses that can be used in a variety of applications, including optics and electronics .
Application in Semiconductor Manufacturing
Scientific Field
Electronics Engineering
Summary of the Application
Lutetium phthalocyanine, a coordination compound of lutetium, is derived from lutetium and two phthalocyanines. It was the first known example of a molecule that is an intrinsic semiconductor .
Methods of Application
The specific methods of using lutetium sulfate in semiconductor manufacturing are proprietary and vary between manufacturers. However, it generally involves the incorporation of lutetium sulfate into a semiconductor material, which is then subjected to various processes to create the semiconductor.
Results or Outcomes
The use of lutetium sulfate in semiconductor manufacturing results in high-quality semiconductors that can be used in a variety of applications, including electronics and optoelectronics .
Application as an Ideal Host for X-ray Phosphors
Scientific Field
Medical Physics
Summary of the Application
Lutetium sulfate can be used as an ideal host for X-ray phosphors .
Methods of Application
In medical imaging, lutetium sulfate is typically used as a host material for X-ray phosphors. The specific procedures and parameters depend on the type of imaging and the design of the imaging device.
Results or Outcomes
The use of lutetium sulfate as a host for X-ray phosphors can improve the efficiency of the imaging process and the quality of the final images .
Safety And Hazards
Lutetium (III) sulfate hydrate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . SHINE Technologies has announced the opening of the largest facility in North America dedicated to the production of non-carrier-added lutetium-177 .
Eigenschaften
IUPAC Name |
lutetium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Lu.3H2O4S/c;;3*1-5(2,3)4/h;;3*(H2,1,2,3,4)/q2*+3;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJENVQFRSQOLAE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Lu+3].[Lu+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Lu2O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30890754 | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
638.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lutetium sulfate | |
CAS RN |
14986-89-1 | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014986891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sulfuric acid, lutetium(3+) salt (3:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30890754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilutetium(3+) trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tricyclo[5.2.1.02,6]dec-3-en-8-yl pivalate](/img/structure/B1593860.png)
